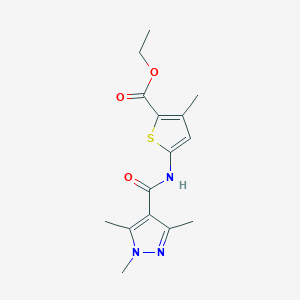

ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with a pyrazole moiety and an ethyl ester group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-methylthiophene-2-carboxylic acid and 1,3,5-trimethyl-1H-pyrazole-4-carboxamide.

Reaction Steps: The carboxylic acid group of 3-methylthiophene-2-carboxylic acid is activated and then coupled with the amine group of 1,3,5-trimethyl-1H-pyrazole-4-carboxamide.

Ethyl Ester Formation: The resulting carboxylic acid is then esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods:

Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced to form a variety of derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at various positions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.

Reduced Pyrazoles: Resulting from the reduction of the pyrazole ring.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties

Research has shown that derivatives of thiophene compounds exhibit notable antimicrobial activities. Ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate has been evaluated for its ability to inhibit bacterial growth. In studies, the compound demonstrated significant zones of inhibition against various bacterial strains, indicating its potential as an antimicrobial agent .

Antioxidant Activity

This compound has also been tested for antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. The evaluation methods included DPPH radical scavenging assays and lipid peroxidation inhibition tests. Results indicated that the compound effectively scavenged free radicals, showcasing its potential in formulations aimed at reducing oxidative damage .

Therapeutic Applications

Cancer Treatment

Recent studies suggest that thiophene derivatives, including this compound, may have anticancer properties. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. In vitro studies have shown that these compounds can induce cell death in cancer cell lines while sparing normal cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in various chronic diseases, including arthritis and cardiovascular diseases. The anti-inflammatory activity was assessed through various assays measuring cytokine levels and inflammatory markers in cell cultures .

Case Studies

Mécanisme D'action

The mechanism by which ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole and thiophene rings can interact with enzymes and receptors, modulating their activity and leading to biological effects.

Comparaison Avec Des Composés Similaires

Ethyl 3-methylthiophene-2-carboxylate: Lacks the pyrazole moiety.

1,3,5-Trimethyl-1H-pyrazole-4-carboxamide: Lacks the thiophene ring.

Ethyl 3-methyl-5-(pyrazole-4-carboxamido)thiophene-2-carboxylate: Similar structure but without the trimethyl groups on the pyrazole ring.

Uniqueness: The presence of the trimethyl groups on the pyrazole ring and the specific substitution pattern on the thiophene ring make this compound unique, potentially leading to different biological and chemical properties compared to its analogs.

This comprehensive overview highlights the importance of ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate in various scientific and industrial applications

Activité Biologique

Ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a pyrazole moiety, which is known for its diverse pharmacological properties. The general structure can be represented as follows:

where x, y, z, a, and b represent the number of each atom in the molecular formula.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, a related pyrazole compound was shown to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of Related Pyrazole Compounds

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.08 - 12.07 | Inhibition of tubulin polymerization |

| Compound B | 0.283 | Inhibition of TNF-α release |

| Ethyl 3-Methyl-Pyrazole | TBD | TBD |

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Studies indicate that related compounds inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 . The mechanism involves interference with the MAPK signaling pathway, crucial for inflammatory responses.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of a similar pyrazole derivative in a murine model. The results indicated a significant reduction in inflammation markers when treated with the compound compared to control groups .

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Tubulin Polymerization : This action leads to cell cycle arrest and apoptosis in cancer cells.

- Cytokine Release Modulation : The compound modulates cytokine release, thereby exerting anti-inflammatory effects.

- Targeting Specific Kinases : Some derivatives have been shown to inhibit kinases involved in cancer progression and inflammation.

Propriétés

IUPAC Name |

ethyl 3-methyl-5-[(1,3,5-trimethylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-6-21-15(20)13-8(2)7-11(22-13)16-14(19)12-9(3)17-18(5)10(12)4/h7H,6H2,1-5H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKJEYPDFTYKIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(N(N=C2C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.